molecular formula C11H13NO2 B2852895 Benzyl azetidine-1-carboxylate CAS No. 1229705-38-7

Benzyl azetidine-1-carboxylate

Cat. No. B2852895
M. Wt: 191.23
InChI Key: WXOQIRHYGZFGBS-UHFFFAOYSA-N
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Description

Benzyl azetidine-1-carboxylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . It is a liquid at room temperature .


Synthesis Analysis

Azetidines, including Benzyl azetidine-1-carboxylate, can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope . Another method involves the use of a laboratory-evolved variant of cytochrome P450BM3, P411-AzetS, for the enantioselective one-carbon ring expansion of aziridines .


Molecular Structure Analysis

The molecular structure of Benzyl azetidine-1-carboxylate consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The InChI key is WXOQIRHYGZFGBS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Benzyl azetidine-1-carboxylate is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Isomeric Analogs : The compound is instrumental in the synthesis of novel isomeric analogs of dl-proline, such as 2-carboxy-4-methylazetidine. This process involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the isomeric analogs (Soriano, Podraza, & Cromwell, 1980).

Biological and Pharmacological Studies

  • Investigating Protein Synthesis and Ion Transport : Azetidine-2-carboxylic acid, a closely related compound, has been used to study the relationship between protein synthesis and ion transport in barley roots. This research provides insights into how protein assembly and enzymatic functions are influenced by analogs of proline (Pitman, Wildes, Schaefer, & Wellfare, 1977).

  • Clinical Trials for Multiple Sclerosis : Benzyl azetidine-1-carboxylate derivatives have been utilized in the development of S1P1 receptor modulators. One such derivative, Siponimod, has completed phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).

Enzymatic and Chemical Reactions

  • Biotransformations in Organic Chemistry : The compound has been used in biotransformation processes to produce azetidine-2-carboxylic acids and their derivatives with high enantioselectivity, demonstrating its utility in the field of organic synthesis (Leng, Wang, Pan, Huang, & Wang, 2009).

  • Dialkylation Studies : Benzyl azetidine-2-carboxylate derivatives have been used in base-promoted α-alkylation studies. This research contributes to the understanding of organic synthesis mechanisms, particularly in the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

  • Food Chain Impact Analysis : The presence of azetidine-2-carboxylic acid in the food chain, especially in sugar beets, has been studied. This research has implications for understanding the toxicological effects of such compounds in human consumption (Rubenstein et al., 2009).

Safety And Hazards

When handling Benzyl azetidine-1-carboxylate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

benzyl azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQIRHYGZFGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl azetidine-1-carboxylate

Citations

For This Compound
2
Citations
MR Faust, G Höfner, J Pabel, KT Wanner - European journal of medicinal …, 2010 - Elsevier
In this study azetidine derivatives representing conformationally constrained GABA or β-alanine analogs were evaluated for their potency as GABA-uptake inhibitors. The study …
Number of citations: 38 www.sciencedirect.com
DC Miller, RG Lal, LA Marchetti… - Journal of the American …, 2022 - ACS Publications
… (4) Further experiments demonstrated that neither 2 nor the unsubstituted benzyl azetidine-1-carboxylate underwent ring expansion under the disclosed conditions. Chemoselectivity …
Number of citations: 23 pubs.acs.org

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